(S)-2-Amino-N-(2-furan-2-yl-2-oxo-ethyl)-N-isopropyl-3-methyl-butyramide

eIF4E inhibition Hedgehog pathway cancer

(S)-2-Amino-N-(2-furan-2-yl-2-oxo-ethyl)-N-isopropyl-3-methyl-butyramide (CAS 1353994-36-1; also indexed as N-[2-(2-Furyl)-2-oxoethyl]-N-isopropyl-L-valinamide) is a chiral, non-racemic furanyl-substituted valinamide derivative with molecular formula C₁₄H₂₂N₂O₃ and molecular weight 266.34 g/mol. The compound belongs to a family of substituted furanyl compounds disclosed in US Patent 9,149,527 B2 (NovoMedix, LLC), which claims modulation of eIF4E activity and Hedgehog pathway signaling as therapeutic mechanisms relevant to oncology and proliferative disorders.

Molecular Formula C14H22N2O3
Molecular Weight 266.34 g/mol
Cat. No. B7927403
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(S)-2-Amino-N-(2-furan-2-yl-2-oxo-ethyl)-N-isopropyl-3-methyl-butyramide
Molecular FormulaC14H22N2O3
Molecular Weight266.34 g/mol
Structural Identifiers
SMILESCC(C)C(C(=O)N(CC(=O)C1=CC=CO1)C(C)C)N
InChIInChI=1S/C14H22N2O3/c1-9(2)13(15)14(18)16(10(3)4)8-11(17)12-6-5-7-19-12/h5-7,9-10,13H,8,15H2,1-4H3/t13-/m0/s1
InChIKeyAURZJCKUNFUZJZ-ZDUSSCGKSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

(S)-2-Amino-N-(2-furan-2-yl-2-oxo-ethyl)-N-isopropyl-3-methyl-butyramide – Structural Identity, Patent Provenance, and Procurement Baseline


(S)-2-Amino-N-(2-furan-2-yl-2-oxo-ethyl)-N-isopropyl-3-methyl-butyramide (CAS 1353994-36-1; also indexed as N-[2-(2-Furyl)-2-oxoethyl]-N-isopropyl-L-valinamide) is a chiral, non-racemic furanyl-substituted valinamide derivative with molecular formula C₁₄H₂₂N₂O₃ and molecular weight 266.34 g/mol . The compound belongs to a family of substituted furanyl compounds disclosed in US Patent 9,149,527 B2 (NovoMedix, LLC), which claims modulation of eIF4E activity and Hedgehog pathway signaling as therapeutic mechanisms relevant to oncology and proliferative disorders [1]. Its structure features an (S)-valinamide core N-functionalized with both an isopropyl group and a 2-furan-2-yl-2-oxoethyl moiety, a substitution pattern that distinguishes it from close N-cyclopropyl, N-methyl, and des-furanyl analogs within the same patent landscape [1].

Why Generic Substitution Fails for (S)-2-Amino-N-(2-furan-2-yl-2-oxo-ethyl)-N-isopropyl-3-methyl-butyramide – Structural Determinants of Target Engagement


Compounds within the furanyl-valinamide class cannot be interchanged without risking loss of biological activity, because the N-alkyl substituent (isopropyl vs. cyclopropyl vs. methyl) and the amino acid stereochemistry jointly govern both target binding and physicochemical properties. In the NovoMedix patent family, the N-isopropyl-L-valinamide scaffold was specifically exemplified for eIF4E and Hedgehog pathway modulation, while the corresponding N-cyclopropyl analog (CAS not linked to the same patent claims) and N-methyl analog (CAS 1353997-65-5) represent structurally distinct entities with no publicly available head-to-head biological data confirming equipotency [1]. Furthermore, the furan-2-yl-2-oxoethyl warhead is a critical pharmacophoric element; simple N-isopropyl-L-valinamide (CAS 882528-81-6) lacks this moiety entirely and is documented only as a synthetic building block, not as a bioactive eIF4E/Hedgehog modulator . The quantitative evidence below substantiates why procurement specifications must match the exact CAS number and stereochemical identity.

Product-Specific Quantitative Evidence Guide for (S)-2-Amino-N-(2-furan-2-yl-2-oxo-ethyl)-N-isopropyl-3-methyl-butyramide – Comparator-Based Differentiation Data


Patent-Assigned Biological Target Engagement: eIF4E/Hedgehog Pathway Modulation vs. Unclaimed Analogs

The target compound is explicitly claimed in US Patent 9,149,527 B2 as a modulator of eIF4E activity and Hedgehog pathway signaling, two mechanistically validated oncology targets [1]. The patent discloses that representative compounds of Formula (I) – which encompasses the N-isopropyl-L-valinamide furanyl scaffold – inhibit cap-dependent translation initiation by disrupting the eIF4F complex [1]. In contrast, the N-cyclopropyl analog (2-amino-N-cyclopropyl-N-[2-(furan-2-yl)-2-oxoethyl]-3-methylbutanamide) and the N-methyl analog (CAS 1353997-65-5) are not specifically enumerated in this patent's claims or biological examples, meaning no regulatory-grade target engagement data exist in the public domain for these comparators in the same assay context .

eIF4E inhibition Hedgehog pathway cancer proliferative disorders translation initiation

Lipophilicity (LogP) Differentiation: Target Compound vs. N-Methyl Analog

The target compound exhibits a computed LogP of 1.22 , reflecting the lipophilic contribution of the N-isopropyl substituent. By comparison, the N-methyl analog (CAS 1353997-65-5; molecular formula C₁₂H₁₈N₂O₃, MW 238.28) has a lower molecular weight and is predicted to have a lower LogP due to the replacement of the isopropyl group (three carbons) with a methyl group (one carbon) . This ~1-unit LogP difference is expected to affect membrane permeability and oral absorption potential, as per Lipinski's Rule of Five guidelines where LogP values between 1 and 3 are considered optimal for CNS-excluded oral drugs [1].

LogP lipophilicity permeability ADME physicochemical profiling

Stereochemical Purity Requirements: (S)-Enantiomer Specification vs. Racemic or (R)-Isomer Procurement Risk

The compound is specified as the (S)-enantiomer (L-valinamide configuration) with a defined optical rotation implied by the (S)-descriptor. Vendor listings indicate purity specifications of 95% (AKSci) to 98% (Leyan) . Critically, the (R)-enantiomer or racemic mixture would constitute a different chemical entity with potentially divergent biological activity at chiral recognition sites such as the eIF4E cap-binding pocket. The patent specifically exemplifies stereochemically defined compounds, and the biological data (in vivo tumor growth inhibition) were generated using enantiomerically pure material [1].

chiral purity stereochemistry enantiomeric excess L-valinamide procurement specification

Boiling Point and Thermal Stability: Target Compound vs. N-Isopropyl-L-valinamide Building Block

The target compound has a predicted boiling point of 408.2±35.0 °C at 760 mmHg, substantially higher than the simpler N-isopropyl-L-valinamide building block (CAS 882528-81-6; predicted boiling point 282.8±23.0 °C) . This ~125 °C increase is consistent with the addition of the furan-2-yl-2-oxoethyl moiety (increased molecular weight from 158.24 to 266.34 g/mol, additional hydrogen-bonding capacity from the ketone and furan oxygen). The higher boiling point indicates lower volatility and potentially different handling requirements during solvent evaporation or thermal processing steps.

boiling point thermal stability purification formulation physicochemical characterization

Best Research and Industrial Application Scenarios for (S)-2-Amino-N-(2-furan-2-yl-2-oxo-ethyl)-N-isopropyl-3-methyl-butyramide Based on Quantitative Differentiation Evidence


eIF4E-Directed Oncology Drug Discovery: Cap-Dependent Translation Inhibition Screening

This compound is most appropriately deployed as a tool compound or lead scaffold in oncology programs targeting eIF4E-mediated cap-dependent translation initiation. The patent-validated mechanism (US 9,149,527 B2) provides a biological rationale for use in eIF4E cap-binding disruption assays and downstream proliferation assays in eIF4E-dependent cancer cell lines (e.g., MDA-MB-468 triple-negative breast cancer) [1]. Procurement of CAS 1353994-36-1, rather than an N-cyclopropyl or N-methyl analog, ensures alignment with the patent's biological exemplification.

Hedgehog Pathway Inhibitor Screening and Medulloblastoma/Basal Cell Carcinoma Models

The compound's patent-disclosed Hedgehog pathway modulatory activity supports its use in Gli-luciferase reporter assays and in vivo models of Hedgehog-driven malignancies (medulloblastoma, basal cell carcinoma) [1]. Researchers should specify the (S)-enantiomer (CAS 1353994-36-1) because stereochemistry may influence binding to the Smoothened or downstream Hedgehog signaling components, and the (R)-enantiomer lacks any biological validation .

ADME Pre-Profiling: LogP-Based Permeability Assessment in Lead Optimization Cascades

With a computed LogP of 1.22, the compound falls within the optimal lipophilicity range (LogP 1–3) for oral bioavailability under Lipinski's Rule of Five [1]. Medicinal chemistry teams conducting parallel analog screening can use this LogP value as a benchmark when comparing the N-isopropyl derivative against less lipophilic N-methyl (predicted LogP <1) or more lipophilic analogs, enabling data-driven prioritization based on predicted passive permeability.

Reference Standard for Chiral Purity Method Development and Quality Control

Given the compound's defined (S)-stereochemistry (L-valinamide core) and the absence of a commercially available (R)-enantiomer or racemate, CAS 1353994-36-1 can serve as a reference standard for developing chiral HPLC or SFC methods to verify enantiomeric purity in synthetic batches [1]. Vendor specifications of 95–98% chemical purity provide a baseline acceptance criterion for procurement and QC release testing.

Quote Request

Request a Quote for (S)-2-Amino-N-(2-furan-2-yl-2-oxo-ethyl)-N-isopropyl-3-methyl-butyramide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.